- Preparation of heteroaryl sulfamate compounds useful as inhibitors of SUMO activating enzyme, World Intellectual Property Organization, , ,
Cas no 93777-26-5 (2-Fluoro-5-bromobenzaldehyde)
2-Fluoro-5-bromobenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-2-fluorobenzaldehyde
- 2-Fluoro-5-Bromobenzaldehyde
- 4-(2-FORMYL-PHENOXYMETHYL)-BENZOIC ACID METHYL ESTER
- 3-bromo-6-fluorobenzaldehyde
- 5-brom-2-fluorbenzaldehyd
- 5-bromo-2-florobenzaldehyde
- 5-bromo-2-fluoro-benzaldehyde
- 2-fluoro-5-bromo benzaldehyde
- 5-Bromo-2-fluorobenzaldehyde (ACI)
- 5-Bromo-2-fluorobenzaldehyde,98%
- MFCD00070755
- AC-2837
- DTXCID501347028
- CS-M3077
- PS-8171
- B1789
- MMFGGDVQLQQQRX-UHFFFAOYSA-
- BP-20216
- BCP24592
- 93777-26-5
- 5-bromo-2-fluoro benzaldehyde
- BBL013072
- STK313116
- EN300-20799
- 5-bromo-2 fluoro-benzaldehyde
- Z104482596
- NS00062679
- 5-bromo-2-fluorobenz aldehyde
- 2-Fluoro-5-bromobenzaldehyde;
- W-100227
- DB-014552
- 2-fluoro-5-bromo-benzaldehyde
- 3-bromo-6-fluoro-benzaldehyde
- F2190-0590
- SCHEMBL18699
- AKOS000120528
- SY003078
- HY-I0561
- 5-Bromo-2-fluorobenzaldehyde, 97%
- Benzaldehyde, 5-bromo-2-fluoro-
- DTXSID40918074
- 2-Fluoro-5-bromobenzaldehyde
-
- MDL: MFCD00070755
- Inchi: 1S/C7H4BrFO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
- InChI Key: MMFGGDVQLQQQRX-UHFFFAOYSA-N
- SMILES: O=CC1C(F)=CC=C(Br)C=1
- BRN: 7632798
Computed Properties
- Exact Mass: 201.94300
- Monoisotopic Mass: 201.94296g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.2
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Color/Form: Low melting point solid
- Density: 1.71 g/mL at 25 °C(lit.)
- Melting Point: 58-62 ºC
- Boiling Point: 230 °C(lit.)
- Flash Point: Degrees Fahrenheit:228.2°F
Degrees Celsius:109°C - Refractive Index: n20/D 1.57(lit.)
- Water Partition Coefficient: Insoluble
- PSA: 17.07000
- LogP: 2.40070
- Sensitiveness: Air Sensitive
- Solubility: Not determined
2-Fluoro-5-bromobenzaldehyde Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:2-8°C
- Risk Phrases:R36/37/38
2-Fluoro-5-bromobenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
2-Fluoro-5-bromobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803525-500g |
5-Bromo-2-fluorobenzaldehyde |
93777-26-5 | 97% | 500g |
1,366.00 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1016-500g |
5-BROMO-2-FLUOROBENZALDEHYDE |
93777-26-5 | 95% | 500g |
$165 | 2023-09-07 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 528870-25G |
2-Fluoro-5-bromobenzaldehyde |
93777-26-5 | 25g |
¥812.72 | 2023-12-05 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015839-100g |
2-Fluoro-5-bromobenzaldehyde |
93777-26-5 | 97% | 100g |
¥207 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015839-25g |
2-Fluoro-5-bromobenzaldehyde |
93777-26-5 | 97% | 25g |
¥61 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015839-5g |
2-Fluoro-5-bromobenzaldehyde |
93777-26-5 | 97% | 5g |
¥27 | 2024-05-20 | |
| TRC | B684525-50g |
5-Bromo-2-fluorobenzaldehyde |
93777-26-5 | 50g |
$ 160.00 | 2022-06-06 | ||
| TRC | B684525-500g |
5-Bromo-2-fluorobenzaldehyde |
93777-26-5 | 500g |
$ 1270.00 | 2022-06-06 | ||
| Fluorochem | 009413-25g |
5-Bromo-2-fluorobenzaldehyde |
93777-26-5 | 98% | 25g |
£10.00 | 2022-03-01 | |
| Fluorochem | 009413-100g |
5-Bromo-2-fluorobenzaldehyde |
93777-26-5 | 98% | 100g |
£33.00 | 2022-03-01 |
2-Fluoro-5-bromobenzaldehyde Production Method
Production Method 1
Production Method 2
- C-Aryl glucoside SGLT2 inhibitors containing a biphenyl motif as potential anti-diabetic agents, Bioorganic & Medicinal Chemistry Letters, 2015, 25(14), 2744-2748
Production Method 3
- Preparation method of 2-fluoro-5-bromobenzaldehyde, China, , ,
Production Method 4
- Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups, Journal of the American Chemical Society, 2018, 140(8), 2789-2792
Production Method 5
1.2 30 min, -78 °C; -78 °C → rt; 1 h, rt
1.3 Reagents: Water ; rt
- Preparation of aniline derivatives as EP2 agonists useful in treating glaucoma, World Intellectual Property Organization, , ,
Production Method 6
- IAP inhibitor and application thereof in medicine, China, , ,
Production Method 7
- Preparation of quinazolinedione derivatives as discoidin domain receptor 1 (DDR1) inhibitors, World Intellectual Property Organization, , ,
Production Method 8
- Preparation of 3,4-dihydro-4-oxo-3-(prop-2-enyl)-1-phthalazineacetic acids and derivatives as aldose reductase inhibitors and for treatment of complications from diabetes, World Intellectual Property Organization, , ,
Production Method 9
- Copper-catalyzed oxidative difunctionalization of terminal unactivated alkenes, Journal of Organic Chemistry, 2018, 83(15), 7852-7859
2-Fluoro-5-bromobenzaldehyde Raw materials
- 3-Bromobenzaldehyde
- 2-Fluorobenzaldehyde
- Methyl formate
- 1-Bromo-4-fluorobenzene
- 4-Bromo-2-ethenyl-1-fluorobenzene
2-Fluoro-5-bromobenzaldehyde Preparation Products
2-Fluoro-5-bromobenzaldehyde Suppliers
2-Fluoro-5-bromobenzaldehyde Related Literature
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
Additional information on 2-Fluoro-5-bromobenzaldehyde
Recent Advances in the Application of 2-Fluoro-5-bromobenzaldehyde (CAS: 93777-26-5) in Chemical Biology and Pharmaceutical Research
2-Fluoro-5-bromobenzaldehyde (CAS: 93777-26-5) is a versatile chemical intermediate that has garnered significant attention in recent years due to its applications in medicinal chemistry, drug discovery, and materials science. This halogenated benzaldehyde derivative serves as a key building block in the synthesis of various bioactive molecules, including kinase inhibitors, antiviral agents, and fluorescent probes. Recent studies have highlighted its utility in the development of novel therapeutic candidates and diagnostic tools, making it a compound of considerable interest to researchers in the chemical biology and pharmaceutical fields.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2-Fluoro-5-bromobenzaldehyde as a precursor in the synthesis of potent Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized the aldehyde group for Schiff base formation with various amine-containing pharmacophores, while the bromo and fluoro substituents enabled further functionalization via cross-coupling reactions. The resulting compounds showed improved selectivity and pharmacokinetic properties compared to earlier generation BTK inhibitors, highlighting the strategic importance of this building block in kinase inhibitor design.
In the field of antiviral research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the incorporation of 2-Fluoro-5-bromobenzaldehyde into novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1. The electron-withdrawing properties of the fluorine atom were found to enhance binding affinity to the target enzyme, while the bromine atom served as a handle for further structural optimization through palladium-catalyzed coupling reactions. These findings underscore the compound's value in addressing drug resistance challenges in antiviral therapy.
Beyond therapeutic applications, 2-Fluoro-5-bromobenzaldehyde has shown promise in diagnostic and imaging applications. A 2023 study in Chemical Communications detailed its use as a starting material for the synthesis of fluorogenic probes targeting reactive oxygen species (ROS) in cellular systems. The researchers exploited the aldehyde functionality for conjugation with recognition moieties, while the halogen atoms facilitated tuning of the photophysical properties. The resulting probes demonstrated excellent selectivity and sensitivity for detecting oxidative stress in live cells.
The synthetic versatility of 2-Fluoro-5-bromobenzaldehyde is further evidenced by its increasing use in metal-organic frameworks (MOFs) for drug delivery applications. Recent work published in ACS Applied Materials & Interfaces (2024) described the incorporation of this building block into luminescent MOFs capable of controlled drug release. The bromine atom enabled post-synthetic modification of the framework, while the fluorine atom influenced host-guest interactions, demonstrating the compound's multifunctional potential in advanced drug delivery systems.
In conclusion, 2-Fluoro-5-bromobenzaldehyde (CAS: 93777-26-5) continues to emerge as a valuable tool in chemical biology and pharmaceutical research. Its unique combination of reactive functional groups and halogen substituents makes it particularly useful for the development of novel therapeutic agents, diagnostic tools, and advanced materials. As synthetic methodologies continue to advance, we anticipate even broader applications of this versatile building block in addressing current challenges in drug discovery and biomedical research.
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